molecular formula C15H11NO2S B11847765 8-(Phenylsulfonyl)quinoline CAS No. 89770-33-2

8-(Phenylsulfonyl)quinoline

Cat. No.: B11847765
CAS No.: 89770-33-2
M. Wt: 269.3 g/mol
InChI Key: SCNIAKVLBKMYFE-UHFFFAOYSA-N
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Description

8-(Phenylsulfonyl)quinoline is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure with a phenylsulfonyl group attached at the 8th position.

Preparation Methods

The synthesis of 8-(Phenylsulfonyl)quinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as trifluoroacetic acid or Lewis acids . Another method involves the Povarov reaction, which uses hydrazonized alkenes and cycloaddition strategies . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced catalytic systems and green chemistry principles .

Chemical Reactions Analysis

8-(Phenylsulfonyl)quinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-(Phenylsulfonyl)quinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

8-(Phenylsulfonyl)quinoline can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its phenylsulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89770-33-2

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

8-(benzenesulfonyl)quinoline

InChI

InChI=1S/C15H11NO2S/c17-19(18,13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h1-11H

InChI Key

SCNIAKVLBKMYFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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